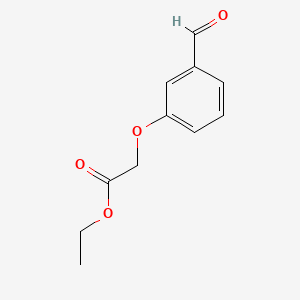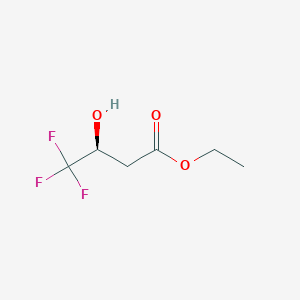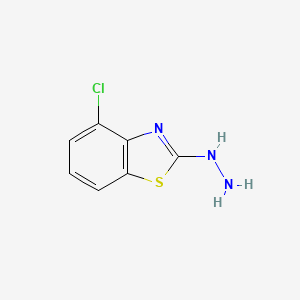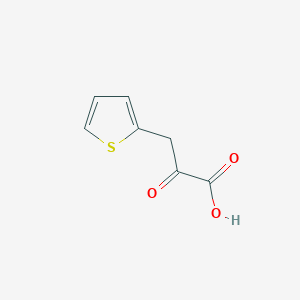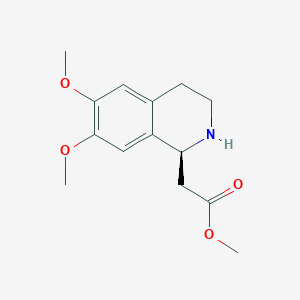
3,5-Difluoro-4-methylaniline
Descripción general
Descripción
3,5-Difluoro-4-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is used in conjunction with thermal energy .
Synthesis Analysis
The synthesis of 3,5-Difluoro-4-methylaniline involves the use of palladium on carbon and hydrogen in tetrahydrofuran at 25°C for 3 hours . The mixture is then filtered, and the filtrate is concentrated under reduced pressure to afford 3,5-difluoro-4-methylaniline .Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4-methylaniline contains a total of 17 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
3,5-Difluoro-4-methylaniline has a molecular weight of 143.14 . It is a solid at room temperature . The compound is insoluble in water .Aplicaciones Científicas De Investigación
Pharmaceutical Research
3,5-Difluoro-4-methylaniline: is a valuable intermediate in pharmaceutical research. Its unique structure, featuring both electron-withdrawing fluorine atoms and an electron-donating methyl group, makes it a versatile precursor for synthesizing various pharmacologically active molecules. For instance, it can be used to develop novel compounds with potential anti-inflammatory or analgesic properties due to its ability to interact with biological targets such as enzymes or receptors .
Material Science
In the field of material science, 3,5-Difluoro-4-methylaniline serves as a building block for creating advanced polymers and resins. Its fluorinated aromatic ring contributes to the thermal stability and chemical resistance of the materials. This compound can be incorporated into coatings that require exceptional durability and resistance to harsh chemicals .
Chemical Synthesis
This compound is instrumental in organic synthesis, particularly in the construction of complex molecules. It can undergo various chemical reactions, including coupling reactions, to form diverse organic products. Its presence in a synthetic pathway can introduce fluorine atoms into target molecules, significantly altering their chemical properties, such as increased lipophilicity or metabolic stability .
Analytical Chemistry
3,5-Difluoro-4-methylaniline: can be used as a standard or reagent in analytical chemistry techniques like NMR, HPLC, and LC-MS. These techniques are crucial for determining the purity of substances, identifying unknown compounds, and studying reaction mechanisms. The compound’s distinct spectral properties make it suitable for such analyses .
Biochemistry
In biochemistry, 3,5-Difluoro-4-methylaniline may be used to study enzyme-substrate interactions and to develop assays for enzyme activity. The fluorine atoms can be markers for studying the compound’s behavior in biological systems, providing insights into metabolic pathways and the bioavailability of potential drug candidates .
Industrial Applications
On an industrial scale, 3,5-Difluoro-4-methylaniline can be employed in the synthesis of dyes, pigments, and agrochemicals. Its ability to withstand high temperatures and resist degradation makes it suitable for processes that require robust performance under challenging conditions .
Safety and Hazards
Propiedades
IUPAC Name |
3,5-difluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIOXIGUXPBDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372210 | |
| Record name | 3,5-difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methylaniline | |
CAS RN |
878285-13-3 | |
| Record name | 3,5-Difluoro-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878285-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)


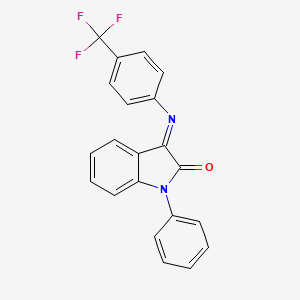
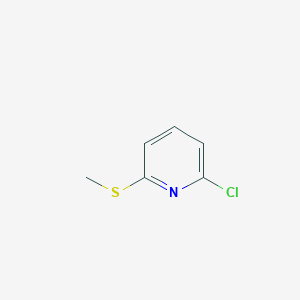

![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)
